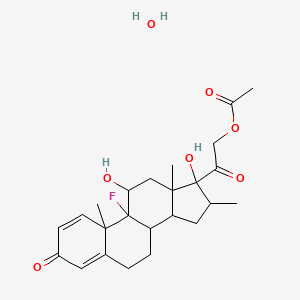

Dexamethasone acetate, monohydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

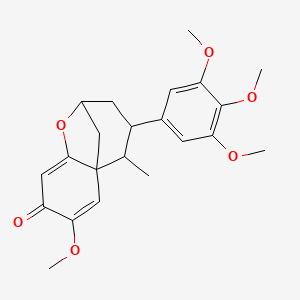

El acetato de dexametasona, monohidratado es un corticosteroide glucocorticoide sintético que se utiliza principalmente por sus propiedades antiinflamatorias e inmunosupresoras. Se utiliza comúnmente en el tratamiento de diversas afecciones, incluidas las reacciones alérgicas, los trastornos de la piel y ciertos tipos de cáncer . El compuesto es conocido por su capacidad para reducir la inflamación y suprimir el sistema inmunitario, lo que lo convierte en un valioso agente terapéutico.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El acetato de dexametasona, monohidratado se puede sintetizar mediante una serie de reacciones químicas a partir de la prednisolona. La síntesis implica la fluoración de la prednisolona para producir 9α-fluoroprednisolona, seguida de la acetilación para formar acetato de dexametasona. El paso final implica la cristalización del compuesto para obtener la forma monohidratada .

Métodos de producción industrial

La producción industrial del acetato de dexametasona, monohidratado, generalmente implica una síntesis química a gran escala utilizando vías de reacción similares a las descritas anteriormente. El proceso incluye rigurosos pasos de purificación para garantizar la pureza y la estabilidad del compuesto. El producto final a menudo se formula en diversas formas de dosificación, que incluyen tabletas, inyecciones y cremas tópicas .

Análisis De Reacciones Químicas

Tipos de reacciones

El acetato de dexametasona, monohidratado, sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar varios metabolitos.

Reducción: Las reacciones de reducción pueden modificar los grupos funcionales en la columna vertebral esteroidea.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en las reacciones químicas del acetato de dexametasona, monohidratado, incluyen:

Agentes oxidantes: Como el permanganato de potasio y el peróxido de hidrógeno.

Agentes reductores: Como el borohidruro de sodio y el hidruro de aluminio y litio.

Agentes acetilantes: Como el anhídrido acético y el cloruro de acetilo.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios derivados de dexametasona, que pueden tener diferentes propiedades farmacológicas. Por ejemplo, la oxidación del acetato de dexametasona puede producir 6β-hidroxi dexametasona, un metabolito con una actividad biológica diferente .

Aplicaciones Científicas De Investigación

El acetato de dexametasona, monohidratado, tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

El acetato de dexametasona, monohidratado, ejerce sus efectos uniéndose al receptor de glucocorticoides en el citoplasma de las células diana. Esta unión conduce a la translocación del complejo receptor-ligando al núcleo, donde interactúa con secuencias de ADN específicas para regular la transcripción de genes diana. Los cambios resultantes en la expresión génica conducen a la supresión de las respuestas inflamatorias y la modulación de la función inmunitaria .

Comparación Con Compuestos Similares

Compuestos similares

Hidrocortisona: Un glucocorticoide de origen natural con propiedades antiinflamatorias similares, pero con menor potencia en comparación con el acetato de dexametasona.

Prednisolona: Un glucocorticoide sintético con una estructura similar, pero diferentes propiedades farmacocinéticas.

Betametasona: Otro glucocorticoide sintético con un mecanismo de acción similar, pero diferentes aplicaciones clínicas.

Singularidad

El acetato de dexametasona, monohidratado, es único debido a su alta potencia y larga duración de acción en comparación con otros glucocorticoides. Su capacidad para formularse en diversas formas de dosificación e incorporarse en sistemas avanzados de administración de fármacos mejora aún más su potencial terapéutico .

Propiedades

IUPAC Name |

[2-(9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate;hydrate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31FO6.H2O/c1-13-9-18-17-6-5-15-10-16(27)7-8-21(15,3)23(17,25)19(28)11-22(18,4)24(13,30)20(29)12-31-14(2)26;/h7-8,10,13,17-19,28,30H,5-6,9,11-12H2,1-4H3;1H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHFJXVKASDMBW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)O)F)C.O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H33FO7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-3-[4-[2-chloroethyl(2-hydroxyethyl)amino]phenyl]propanoic acid](/img/structure/B12318304.png)

![3-[5,7-Dihydroxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydro-1-benzopyran-3-yl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzopyran-4-one](/img/structure/B12318313.png)

![2,4-Dibromo-6-({[2-(1,3-dihydroisoindol-2-yl)-1,2-diphenylethyl]imino}methyl)phenol](/img/structure/B12318336.png)

![1',5'-dimethyl-7-methylidene-4-propan-2-ylspiro[2,3a,4,5,6,7a-hexahydro-1H-indene-3,6'-cyclohexane]-1',2'-diol](/img/structure/B12318355.png)

![3-Oxabicyclo[3.2.0]hept-1(5)-ene-2,4-dione](/img/structure/B12318360.png)

![(3,4,8,10-tetraacetyloxy-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-2-yl)methyl acetate](/img/structure/B12318377.png)

![4,13-Dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B12318386.png)